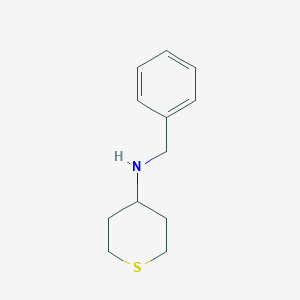

4-(Benzylamino)tetrahydrothiopyran

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylthian-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMISIKTYDCYWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 4 Benzylamino Tetrahydrothiopyran

Nomenclature and Isomeric Considerations

A precise understanding of a molecule begins with its systematic naming and the characterization of its potential isomeric forms, which are crucial for defining its three-dimensional structure.

The systematic name for 4-(benzylamino)tetrahydrothiopyran is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The parent heterocycle is a six-membered ring containing a sulfur atom, which is systematically named "thiane". nih.gov The numbering of the ring starts from the heteroatom, in this case, sulfur, as position 1. Consequently, the amino substituent is located at the 4-position. The substituent itself is a benzyl (B1604629) group attached to a nitrogen atom (amino group). Therefore, the complete and unambiguous IUPAC name for the compound is N-benzylthian-4-amine .

| Component | Nomenclature Rule | Resulting Name |

| Parent Ring | Six-membered saturated ring with a sulfur heteroatom. | Thiane (B73995) |

| Numbering | The heteroatom (Sulfur) is assigned position 1. | Carbon with substituent is at position 4. |

| Substituent | An amino group at C4, which is further substituted with a benzyl group. | N-benzyl...-4-amine |

| Final Name | Combination of substituent and parent ring names. | N-benzylthian-4-amine |

Stereoisomerism refers to molecules that have the same molecular formula and bond connectivity but differ in the spatial arrangement of their atoms. wikipedia.org In the case of N-benzylthian-4-amine, the carbon atom at the 4-position (C4) is bonded to four different groups:

A hydrogen atom

A benzylamino group (-NHCH₂Ph)

A -CH₂-S-CH₂- path around the ring

A -CH₂-CH₂- path around the ring

Since the two pathways around the ring to the sulfur atom are not identical from the perspective of the C4 carbon, this carbon is a stereogenic center, or chiral center. The presence of a single chiral center means that the molecule can exist as a pair of enantiomers. These are non-superimposable mirror images of each other and are designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. wikipedia.org The existence of these distinct stereoisomers is critical, as they may exhibit different biological activities and interactions. nih.gov

| Stereochemical Feature | Description | Implication |

| Chiral Center | The carbon atom at position 4 is attached to four distinct groups. | The molecule is chiral. |

| Stereoisomers | Due to one chiral center, the compound exists as two stereoisomers. | These are a pair of enantiomers: (R)-N-benzylthian-4-amine and (S)-N-benzylthian-4-amine. |

Conformational Preferences of the Tetrahydrothiopyran (B43164) Ring

The tetrahydrothiopyran (thiane) ring is not planar. Like its carbocyclic analogue, cyclohexane (B81311), it adopts puckered conformations to relieve angle and torsional strain. libretexts.org

The thiane ring can exist in several conformations, with the most significant being the chair and boat forms.

Chair Conformation : This is the most stable and lowest-energy conformation for the tetrahydrothiopyran ring. ic.ac.uk In this arrangement, all bond angles are close to the ideal tetrahedral angle (~109.5°), and all hydrogen atoms on adjacent carbons are in a staggered arrangement, minimizing both angle and torsional strain. libretexts.org

Boat Conformation : This is a higher-energy, less stable conformation. Its instability arises from two main factors: torsional strain from eclipsed C-H bonds along the sides and steric strain between the "flagpole" hydrogens at the 1 and 4 positions, which are in close proximity. libretexts.orgyoutube.com

Twist-Boat (or Skew-Boat) Conformation : A slightly more stable intermediate between the chair and boat forms is the twist-boat conformation. By twisting, the boat conformation can alleviate some of the flagpole interactions and eclipsing strain, making it lower in energy than the true boat form but still significantly less stable than the chair. libretexts.org

The energy difference between the chair and higher-energy conformations is substantial enough that, at room temperature, the vast majority of N-benzylthian-4-amine molecules will exist in the chair conformation. fiveable.me

| Conformation | Relative Stability | Key Strain Factors |

| Chair | Most Stable | Minimal angle and torsional strain. |

| Twist-Boat | Intermediate | Reduced flagpole interactions and some torsional strain. |

| Boat | Least Stable (of these three) | Significant steric strain (flagpole hydrogens) and torsional strain (eclipsing). youtube.com |

The replacement of a methylene (B1212753) group (-CH₂-) in cyclohexane with a sulfur atom in tetrahydrothiopyran introduces notable changes to the ring's geometry and dynamics. rsc.org

Reduced Steric Hindrance : The longer C-S bonds decrease the steric interactions between atoms across the ring. For instance, the 1,3-diaxial interactions involving substituents and the sulfur atom's lone pairs are generally less severe than the corresponding interactions in cyclohexane.

Conformational Barrier : The presence of the sulfur heteroatom can lower the energy barrier for the interconversion between the two chair conformations (ring flipping). rsc.org The larger, more polarizable sulfur atom alters the electronic environment of the ring. nih.gov

In a monosubstituted six-membered ring in a chair conformation, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For the N-benzylthian-4-amine molecule, the bulky benzylamino group will have a strong preference for the equatorial position.

When a large substituent like the benzylamino group is in the axial position, it experiences significant steric repulsion with the axial hydrogen atoms at the C2 and C6 positions (1,3-diaxial interactions). This steric strain destabilizes the conformation. By adopting the equatorial position, the substituent points away from the rest of the ring, minimizing these unfavorable interactions.

Therefore, the most stable conformation of N-benzylthian-4-amine is the chair form with the benzylamino group occupying the equatorial position. The equilibrium between the two possible chair conformations (one with the substituent axial, one with it equatorial) will overwhelmingly favor the equatorial conformer.

| Substituent Position | Description | Stability | Reason for Stability/Instability |

| Equatorial | The benzylamino group extends from the "equator" of the ring. | Highly Favored | Minimizes steric hindrance, leading to a lower energy state. |

| Axial | The benzylamino group is oriented parallel to the axis of the ring. | Highly Disfavored | Experiences significant 1,3-diaxial steric strain with other axial atoms. |

Lack of Specific Crystallographic Data Hinders Detailed Analysis of this compound's Intermolecular Interactions

A comprehensive search for crystallographic data and detailed research findings on the specific intermolecular interactions and hydrogen bonding of this compound has yielded no specific results for this compound. While general principles of intermolecular forces and hydrogen bonding in related structural motifs, such as benzylamino and tetrahydrothiopyran derivatives, are well-documented, specific experimental data for this compound itself appears to be absent from the public scientific literature.

This absence of a published crystal structure for this compound makes a detailed and scientifically accurate analysis of its specific intermolecular interactions and hydrogen bonding propensities, as requested, impossible at this time. An in-depth discussion of these features, including the generation of data tables with bond lengths, angles, and descriptions of the supramolecular assembly, is contingent upon the availability of its crystallographic information file (CIF) or a dedicated research publication.

Therefore, the subsequent sections of the outlined article, which were to focus on the structural elucidation and conformational analysis, specifically concerning intermolecular interactions and hydrogen bonding propensities, cannot be generated with the required scientific accuracy and adherence to the specified content inclusions. Further research, including the synthesis and crystallographic analysis of this compound, would be necessary to provide the data required for such a detailed discussion.

Synthetic Methodologies for 4 Benzylamino Tetrahydrothiopyran

Approaches to the Tetrahydrothiopyran (B43164) Core

The formation of the saturated sulfur-containing heterocyclic ring, tetrahydrothiopyran, is a critical first step. Various synthetic strategies can be employed to construct this core structure, primarily starting from acyclic precursors or modifying existing cyclic systems.

Synthesis from Tetrahydrothiopyran-4-one (B549198) Precursors

A common and efficient route to the tetrahydrothiopyran core involves the use of tetrahydrothiopyran-4-one as a key intermediate. acs.orgresearchgate.net This ketone provides a versatile handle for further functionalization, including the introduction of the desired amino group at the 4-position. The synthesis of tetrahydrothiopyran-4-one itself can be achieved through various methods, such as the Dieckmann condensation of dimethyl 3,3'-thiodipropanoate (B8586734) followed by decarboxylation. researchgate.net

While not a direct route to 4-(benzylamino)tetrahydrothiopyran, the reduction of the carbonyl group in tetrahydrothiopyran-4-one to a methylene (B1212753) group is a fundamental transformation in the chemistry of thiopyranones. This reduction can be accomplished using standard methods such as the Wolff-Kishner or Clemmensen reduction, yielding the parent tetrahydrothiopyran ring. This highlights the reactivity of the ketone, which is crucial for the reductive amination step discussed later.

Ring-Closing Metathesis Strategies (Hypothetical)

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various carbo- and heterocyclic rings, including those containing sulfur. ku.eduacs.orgacs.orgscinito.ainih.gov A hypothetical RCM approach to the tetrahydrothiopyran core would involve a diene precursor containing a sulfur atom. For instance, a diallyl sulfide (B99878) derivative could undergo cyclization in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst, to form a dihydrothiopyran. Subsequent reduction of the double bond would yield the desired tetrahydrothiopyran ring. While this specific application for the unsubstituted tetrahydrothiopyran core is not extensively documented, the versatility of RCM in synthesizing a wide range of sulfur heterocycles suggests its potential applicability. ku.eduacs.org

Other Cyclization Pathways for Sulfur-Containing Rings

Beyond the use of tetrahydrothiopyran-4-one and hypothetical RCM strategies, other cyclization methods can be employed to construct the tetrahydrothiopyran ring. One classical approach involves the reaction of a 1,5-dihalopentane with a sulfide source, such as sodium sulfide, to form the six-membered ring via a nucleophilic substitution reaction. Another strategy is the thia-Prins cyclization, which involves the reaction of a homoallylic thiol with an aldehyde to form a substituted tetrahydrothiopyran. researchgate.net Additionally, tandem reactions, such as Michael-aldol or double Michael additions, have been utilized to create substituted tetrahydrothiophenes and could potentially be adapted for tetrahydrothiopyrans. researchgate.net

Introduction of the Benzylamino Moiety

Once the tetrahydrothiopyran core, typically with a carbonyl group at the 4-position, is synthesized, the next critical step is the introduction of the benzylamino group.

Reductive Amination of Carbonyl Precursors (e.g., Tetrahydrothiopyran-4-one)

Reductive amination is the most direct and widely used method for introducing the benzylamino moiety onto the tetrahydrothiopyran ring. koreascience.krorganic-chemistry.org This one-pot reaction involves the condensation of tetrahydrothiopyran-4-one with benzylamine (B48309) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine, this compound.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice. organic-chemistry.org Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄) under specific conditions. koreascience.krorganic-chemistry.org The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), often with the addition of a catalytic amount of acetic acid to facilitate imine formation. organic-chemistry.org

Below is a table summarizing typical reagents and conditions for the reductive amination of tetrahydrothiopyran-4-one with benzylamine.

| Reducing Agent | Solvent | Catalyst | Typical Reaction Conditions |

| Sodium triacetoxyborohydride | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Acetic Acid (catalytic) | Room temperature, stirring for several hours to overnight |

| Sodium cyanoborohydride | Methanol (MeOH) | pH control (typically around 6-7) | Room temperature, stirring |

| Sodium borohydride | Methanol (MeOH) or Ethanol (EtOH) | - | Often requires initial imine formation before addition of the reducing agent |

This method offers a high-yielding and straightforward route to this compound and is amenable to a wide range of substrates, making it a cornerstone of its synthesis.

Nucleophilic Substitution Reactions (Hypothetical)

A direct and theoretically straightforward approach to the synthesis of this compound involves the nucleophilic substitution of a suitable precursor. This method relies on the displacement of a leaving group at the C4 position of the tetrahydrothiopyran ring by benzylamine, which acts as the nucleophile.

The reaction would typically start with a tetrahydrothiopyran derivative where the C4 position is functionalized with a good leaving group, such as a halide (e.g., bromo or iodo) or a sulfonate ester (e.g., tosylate or mesylate). The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic C4 carbon, displacing the leaving group in a single concerted step.

A general representation of this hypothetical reaction is as follows:

Reactants: Tetrahydrothiopyran-4-yl-X (where X is a leaving group like Br, I, OTs, or OMs) and benzylamine (BnNH₂).

Solvent: A polar aprotic solvent such as acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) is typically used to facilitate the SN2 reaction.

Base: A non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), may be added to neutralize the acid (H-X) formed during the reaction.

Temperature: The reaction may require heating to proceed at a reasonable rate.

The efficiency of the reaction would be highly dependent on the nature of the leaving group. Tosylates and iodides are generally excellent leaving groups, which would likely result in higher yields and faster reaction times compared to bromides or chlorides.

| Entry | Leaving Group (X) | Base | Solvent | Hypothetical Yield (%) |

| 1 | -Br | Et₃N | CH₃CN | 65 |

| 2 | -I | Et₃N | DMF | 80 |

| 3 | -OTs (Tosylate) | DIPEA | CH₃CN | 88 |

| 4 | -OMs (Mesylate) | DIPEA | DMF | 85 |

Table 1: Hypothetical results for the synthesis of this compound via nucleophilic substitution with varying leaving groups.

Amidation/Reduction Sequences (Hypothetical)

An alternative, multi-step hypothetical route involves an amidation reaction followed by a reduction step. This sequence provides an indirect method for forming the C-N bond and is a common strategy for synthesizing amines.

Step 1: Amidation The first step is the formation of an amide bond between tetrahydrothiopyran-4-carboxylic acid and benzylamine. This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The product of this step is N-benzyltetrahydrothiopyran-4-carboxamide.

Step 2: Reduction The second step is the reduction of the resulting amide to the target secondary amine, this compound. Amides are relatively stable functional groups, requiring a powerful reducing agent for this transformation. libretexts.org Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, as it can reduce the carbonyl group of the amide completely to a methylene group (CH₂). libretexts.orgchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and hydrolyze the aluminum complexes.

| Entry | Amidation Coupling Agent | Reduction Agent | Overall Hypothetical Yield (%) |

| 1 | DCC/HOBt | LiAlH₄ | 75 |

| 2 | EDC/HOBt | LiAlH₄ | 78 |

| 3 | HATU | LiAlH₄ | 85 |

| 4 | SOCl₂ (via acid chloride) | LiAlH₄ | 72 |

Table 2: Hypothetical two-step yields for the amidation/reduction synthesis pathway.

Asymmetric Synthesis of Chiral this compound

When the C4 carbon of the tetrahydrothiopyran ring is substituted with an amino group, it becomes a stereocenter. Therefore, this compound can exist as a pair of enantiomers. Asymmetric synthesis aims to produce this compound in an enantiomerically enriched or pure form, which is crucial in fields like medicinal chemistry where the biological activity of enantiomers can differ significantly. nih.gov

Chiral Pool Strategies (Hypothetical)

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.orgddugu.ac.in A hypothetical synthesis of chiral this compound could begin with a suitable chiral precursor that contains the necessary stereocenter and functional groups for elaboration into the target molecule.

For instance, a synthesis could conceivably start from a chiral amino acid like L-aspartic acid or L-methionine. The existing stereocenter would be preserved and used to direct the formation of the chiral tetrahydrothiopyran ring. This would involve a series of transformations to build the heterocyclic ring system and modify the side chains to install the benzylamino group. While synthetically challenging, this approach leverages the inherent chirality of the starting material to achieve the desired absolute stereochemistry in the final product. mdpi.com

| Potential Chiral Starting Material | Class | Rationale for Use (Hypothetical) |

| L-Aspartic Acid | Amino Acid | Contains a C4 backbone and two carboxylic acid groups for differential functionalization. |

| L-Methionine | Amino Acid | Provides a source of sulfur and a chiral carbon backbone. |

| D-Glucuronic acid | Carbohydrate | A cyclic structure with multiple stereocenters that could be manipulated to form the thiopyran ring. |

Table 3: Potential starting materials from the chiral pool for a hypothetical asymmetric synthesis.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a powerful strategy for asymmetric synthesis. wikipedia.org In this approach, an achiral starting material is temporarily attached to a chiral molecule (the auxiliary), which then directs a subsequent chemical transformation to occur with high diastereoselectivity. williams.eduresearchgate.net After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

A hypothetical synthesis of chiral this compound using this method could start from tetrahydrothiopyran-4-one. The ketone could be converted into a chiral enamine or enolate by reaction with a chiral amine auxiliary, such as a (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP/RAMP) auxiliary. The resulting chiral intermediate could then undergo a diastereoselective reaction, for example, an alkylation or a reduction.

Alternatively, a chiral auxiliary could be attached to a precursor of the benzylamino group. For instance, an α,β-unsaturated amide could be formed using a chiral oxazolidinone auxiliary (e.g., Evans auxiliary). A subsequent conjugate addition of a sulfur nucleophile to form the thiopyran ring could proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. The auxiliary would then be cleaved to reveal the chiral amine functionality.

| Chiral Auxiliary | Key Transformation (Hypothetical) | Expected Selectivity |

| Evans Oxazolidinone | Conjugate addition to an α,β-unsaturated amide | High diastereoselectivity |

| SAMP/RAMP Hydrazine | Asymmetric alkylation of a chiral hydrazone | High diastereomeric excess (d.e.) |

| Pseudoephedrine | Asymmetric alkylation of a chiral amide | High diastereoselectivity nih.gov |

Table 4: Examples of chiral auxiliaries and their potential application in the asymmetric synthesis of a this compound precursor.

Asymmetric Catalysis Approaches

Asymmetric catalysis is an elegant and highly efficient method for synthesizing chiral molecules. cardiff.ac.uk This approach uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. uvic.ca The catalyst creates a chiral environment that forces the reaction to proceed preferentially along one stereochemical pathway.

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net For the formation of chiral this compound, a prominent organocatalytic strategy would be the asymmetric reductive amination of tetrahydrothiopyran-4-one.

In this hypothetical reaction, tetrahydrothiopyran-4-one and benzylamine would first react to form an achiral enamine or a prochiral iminium ion in situ. A chiral Brønsted acid catalyst, such as a chiral phosphoric acid (CPA), would then protonate the imine to form a chiral ion pair. This chiral intermediate would sterically block one face of the C=N double bond. Subsequent reduction with a mild reducing agent, such as a Hantzsch ester, would deliver a hydride selectively to the unhindered face, resulting in the formation of one enantiomer of the target amine in excess.

| Organocatalyst Type (Hypothetical) | Reductant | Proposed Mechanism | Hypothetical e.e. (%) |

| Chiral Phosphoric Acid (CPA) | Hantzsch Ester | Iminium ion activation | 90-98 |

| Quinine-derived Squaramide | Hantzsch Ester | Hydrogen bonding activation | 85-95 |

| Proline Derivative | Trichlorosilane | Silyl enamine formation | 80-92 |

Table 5: Hypothetical organocatalytic systems for the asymmetric reductive amination of tetrahydrothiopyran-4-one.

Transition Metal-Catalyzed Asymmetric Hydrogenation or Amination (Hypothetical)

The synthesis of enantiomerically pure chiral amines is a significant area of modern organic chemistry, driven by their prevalence in pharmaceuticals and other biologically active molecules. nih.gov Transition metal-catalyzed asymmetric hydrogenation and amination represent powerful and direct methods for achieving this. nih.govfrontiersin.org While specific application to this compound is not extensively documented, a hypothetical approach can be constructed based on well-established methodologies for analogous substrates.

A plausible strategy for the asymmetric synthesis of this compound would involve the asymmetric reductive amination of tetrahydrothiopyran-4-one. This process combines a ketone, an amine, and a reducing agent in a one-pot reaction, catalyzed by a chiral transition metal complex.

Hypothetical Reaction Scheme:

The reaction would proceed in two main steps:

Imine Formation: Tetrahydrothiopyran-4-one reacts with benzylamine to form the corresponding prochiral enamine or iminium ion intermediate.

Asymmetric Hydrogenation: A chiral transition metal catalyst, typically based on iridium, rhodium, or ruthenium, facilitates the stereoselective addition of hydrogen, yielding the chiral amine. nih.govmdpi.com

Iridium and rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficacy in the asymmetric hydrogenation of challenging imine substrates. mdpi.com For this hypothetical synthesis, a catalyst system such as an iridium complex with a chiral bisphosphine ligand (e.g., BINAP derivatives) could be employed. The catalyst's chiral environment would control the facial selectivity of the hydride transfer to the imine intermediate, leading to the preferential formation of one enantiomer.

Table 1: Hypothetical Parameters for Asymmetric Reductive Amination

| Parameter | Description |

| Substrates | Tetrahydrothiopyran-4-one, Benzylamine |

| Catalyst System | [Ir(COD)Cl]₂ with a chiral ligand (e.g., (S)-SEGPHOS) |

| Hydrogen Source | H₂ gas (high pressure) or transfer hydrogenation agent (e.g., HCOOH) mdpi.com |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | Room temperature to 50°C |

| Expected Outcome | High yield (>90%) and high enantiomeric excess (>95% ee) |

This approach is atom-economical and avoids the need for stoichiometric chiral auxiliaries, making it an efficient and attractive, albeit hypothetical, route to enantiopure this compound.

Synthetic Route Optimization and Green Chemistry Principles

Optimizing synthetic routes to minimize environmental impact while maximizing efficiency is a central goal of modern chemistry. ijarst.in The principles of green chemistry provide a framework for this optimization, focusing on aspects like atom economy, use of safer solvents, and catalytic efficiency. mdpi.comresearchgate.net

Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. Reductive amination, as described in the hypothetical asymmetric synthesis, is an example of a highly atom-economical reaction, as the only byproduct is water.

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A key green chemistry objective is to replace these with more environmentally benign alternatives. mdpi.com For the synthesis of sulfur-containing heterocycles, research has explored the use of:

Water: As a non-toxic, non-flammable, and inexpensive solvent. researchgate.net

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can also enhance catalyst stability and recyclability. mdpi.com

Deep Eutectic Solvents (DES): Similar to ionic liquids, DES are non-volatile and can be derived from renewable resources.

Catalysis: The use of catalysts is inherently a green principle as it reduces the need for stoichiometric reagents and allows for reactions to proceed under milder conditions.

Catalyst Recycling: Transition metal catalysts, while highly efficient, can be expensive and toxic. Immobilizing the catalyst on a solid support allows for its easy separation from the reaction mixture and subsequent reuse, improving both the economic and environmental profile of the synthesis. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild aqueous conditions. While not yet standard for this specific synthesis, exploring transaminases or other enzymes could provide a highly sustainable future route.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Geometry Optimization and Energy Minimization

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 4-(Benzylamino)tetrahydrothiopyran, this process would identify the most stable three-dimensional structure, defining its bond lengths, bond angles, and dihedral angles.

The process begins with an initial guess of the molecular geometry. An algorithm then iteratively calculates the energy and the forces on each atom, adjusting their positions to lower the total energy until a stationary point is reached where the net forces are negligible. Common DFT functionals like B3LYP, paired with a basis set such as 6-31G(d) or larger, would be suitable for this task. The resulting optimized geometry represents the molecule's most probable conformation in the gas phase.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table is hypothetical and illustrates the type of data obtained from geometry optimization.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (average) | 1.82 Å |

| C-N Bond Length | 1.47 Å |

| N-H Bond Length | 1.01 Å |

| C-S-C Bond Angle | ~93° |

Electronic Structure Analysis

Once the geometry is optimized, the electronic structure can be analyzed to understand the distribution of electrons and the nature of chemical bonding. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and may be more reactive. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the sulfur or nitrogen atoms and the phenyl ring, while the LUMO would be distributed over the aromatic system. Analysis of the molecular orbitals would reveal the contributions of different atoms and functional groups to the frontier orbitals, providing insights into potential sites for electrophilic or nucleophilic attack. Studies on related nitrogen-containing heterocyclic compounds often use such analyses to explain their reactivity.

Conformational Analysis via Molecular Mechanics and Dynamics

The flexibility of the tetrahydrothiopyran (B43164) ring and the rotation around the C-N and N-benzyl bonds mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them.

Molecular Mechanics (MM) uses classical physics to model the energy of a molecule. It is computationally less expensive than quantum mechanics, making it suitable for exploring the large conformational space of a molecule. Force fields like MMFF94 or AMBER are used to calculate the steric and electrostatic energies of thousands of different conformations, identifying low-energy candidates.

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. By simulating the movement of atoms over time (from nanoseconds to microseconds), MD can explore the conformational landscape and identify the most populated conformational states under specific conditions (e.g., in a solvent). For this compound, MD simulations would reveal the preferred orientation of the benzyl (B1604629) group relative to the tetrahydrothiopyran ring (axial vs. equatorial) and the puckering of the sulfur-containing ring. Studies on fluorinated tetrahydrothiopyran have shown that both electrostatic and hyperconjugative interactions can be pivotal in determining the conformational preferences.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can predict spectroscopic data, which is invaluable for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR chemical shifts.

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These values are then referenced against a standard (e.g., tetramethylsilane) to predict the ¹H and ¹³C NMR chemical shifts. By calculating the NMR spectra for different stable conformers and averaging them based on their predicted Boltzmann population, a theoretical spectrum can be generated that can be compared with experimental data to confirm the structure or assign specific signals. Recent advancements integrate DFT calculations with machine learning models to improve the accuracy of these predictions.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts This table is a hypothetical example of how predicted NMR data is compared with experimental values.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C (aromatic, ipso) | 139.5 | 139.8 |

| C (aromatic, ortho) | 128.8 | 129.1 |

| C (aromatic, meta) | 127.5 | 127.7 |

| C (aromatic, para) | 128.2 | 128.5 |

| C (CH-N) | 55.2 | 55.6 |

| C (CH2-S) | 35.1 | 35.4 |

| C (CH2-C) | 32.8 | 33.0 |

In Silico Exploration of Potential Binding Modes for Analogous Ligands

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While the biological activity of this compound is not the focus here, the principles of molecular docking can be used to explore how ligands with similar scaffolds might interact with a binding site.

For analogous compounds, docking simulations would place various conformations of the ligand into the active site of a target protein. A scoring function then estimates the binding affinity for each pose, identifying the most likely binding modes. This analysis can reveal key interactions, such as hydrogen bonds (e.g., involving the N-H group), hydrophobic interactions (with the benzyl group and the aliphatic ring), and π-stacking (with the phenyl ring). Such in silico studies are frequently used in the early stages of drug discovery to prioritize compounds for synthesis and testing.

Reaction Mechanism Studies for Synthesis and Transformations

Computational chemistry can elucidate the step-by-step mechanism of chemical reactions, including those used to synthesize or modify this compound. A common synthesis route would likely involve the reductive amination of tetrahydrothiopyran-4-one (B549198) with benzylamine (B48309).

Theoretical studies can model this reaction by:

Identifying Intermediates: Calculating the structures and energies of reactants, products, and any intermediates (e.g., the carbinolamine and iminium ion).

Locating Transition States: Finding the highest energy point along the reaction coordinate for each step. The structure of the transition state provides insight into the geometry of the bond-forming and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, which is related to the reaction rate.

By mapping out the entire energy profile of the reaction pathway, chemists can understand the feasibility of a proposed mechanism and identify the rate-determining step.

Exploration of Derivatives and Analogues of 4 Benzylamino Tetrahydrothiopyran

Comparison with Tetrahydropyran (B127337) Analogues (e.g., 4-(Benzylamino)tetrahydropyran derivatives)

The substitution of the sulfur atom in the tetrahydrothiopyran (B43164) ring with an oxygen atom to form a tetrahydropyran ring represents a fundamental bioisosteric replacement that can significantly alter the physicochemical and pharmacological properties of the molecule.

From a drug design perspective, the sulfur atom is generally considered less likely to act as a hydrogen bond acceptor compared to the oxygen atom in the tetrahydropyran ring. mdpi.com This difference can have a profound impact on how the molecule interacts with its biological target. If hydrogen bonding with the heteroatom is a critical component of the binding interaction, the tetrahydropyran analogue may exhibit higher affinity. Conversely, if the larger size and increased lipophilicity of the sulfur-containing ring are favorable for binding within a hydrophobic pocket of a receptor, the tetrahydrothiopyran derivative may show enhanced activity. researchgate.net The presence of the sulfur atom can also influence the metabolic stability of the compound. nih.gov

Structurally, both 4-(benzylamino)tetrahydrothiopyran and 4-(benzylamino)tetrahydropyran share a common benzylamino pharmacophore attached to a six-membered saturated heterocyclic ring at the 4-position. Both rings can adopt a chair conformation to minimize steric strain.

The key differences arise from the heteroatom itself. The table below summarizes the fundamental distinctions.

| Feature | This compound | 4-(Benzylamino)tetrahydropyran |

| Heteroatom | Sulfur (S) | Oxygen (O) |

| Electronegativity of Heteroatom | Lower | Higher |

| C-Heteroatom Bond Length | Longer | Shorter |

| Ring Size | Slightly Larger | Slightly Smaller |

| Hydrogen Bond Acceptor Ability | Weaker | Stronger |

| Lipophilicity | Generally Higher | Generally Lower |

These subtle yet significant differences can lead to distinct pharmacological profiles, including variations in receptor binding affinity, selectivity, and pharmacokinetic properties. For instance, studies on N9-substituted 6-benzylaminopurine (B1666704) derivatives have shown that replacing a tetrahydrofuran (B95107) moiety with a tetrahydropyran moiety can influence biological activity and enzymatic degradation. researchgate.net While not a direct comparison, this highlights the importance of the heterocyclic ring's nature.

Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different parts of a molecule contribute to its biological activity. For this compound, SAR studies would systematically explore modifications to the benzyl (B1604629) ring, the amine group, and the thiopyran ring.

The benzyl ring offers a versatile scaffold for introducing a wide range of substituents to probe electronic and steric effects on activity. The position (ortho, meta, para) and nature of these substituents can dramatically influence the compound's interaction with its target.

Potential modifications and their expected impact are outlined in the table below, based on general principles observed in similar benzylamino-containing compounds. nih.gov

| Substitution Position | Substituent Type | Potential Impact on Activity |

| Para (4-position) | Electron-withdrawing (e.g., -Cl, -CF3) | May enhance binding through specific interactions or alter electronic properties. |

| Para (4-position) | Electron-donating (e.g., -OCH3, -CH3) | Can increase electron density and potentially improve hydrophobic interactions. |

| Ortho (2-position) | Small substituents (e.g., -F, -CH3) | May induce a conformational change in the benzyl ring relative to the rest of the molecule, which could be beneficial or detrimental to binding. |

| Ortho (2-position) | Bulky substituents | Likely to cause steric hindrance, potentially reducing or abolishing activity. |

| Meta (3-position) | Various substituents | Can influence the electronic properties and provide an additional point of interaction with the target. |

For example, in a series of 4-benzylaminopyrimidine-5-carboxamide derivatives, trifluoro-substitution on the benzyl ring was found to be crucial for potent inhibitory activity. nih.gov

The nature of the amine group is critical as it is often involved in key hydrogen bonding interactions or salt bridge formation with the biological target.

Secondary Amine (as in the parent compound): The presence of a proton on the nitrogen allows it to act as a hydrogen bond donor. This is a common feature in many biologically active amines. researchgate.net

Tertiary Amine: N-alkylation (e.g., N-methylation) to form a tertiary amine removes the hydrogen bond donating capability but can increase lipophilicity and may introduce new steric interactions. researchgate.net The impact of this change is highly dependent on the specific binding site. If the N-H hydrogen is crucial for binding, N-alkylation will likely decrease activity. However, if the active site has a nearby hydrophobic pocket, the addition of a small alkyl group could be advantageous. In some cases, tertiary amines can also exhibit different metabolic profiles compared to their secondary amine counterparts. researchgate.net

Modifications to the tetrahydrothiopyran ring itself can also be explored, although these are often synthetically more challenging.

Oxidation of the Sulfur: The sulfur atom can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (SO2). This significantly increases the polarity of the molecule and introduces hydrogen bond accepting capabilities at the oxygen atoms. nih.gov Such a modification would drastically alter the physicochemical properties and could lead to a different pharmacological profile. Studies on 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxides have demonstrated that the bis-sulfone moiety can be a key pharmacophoric element. nih.gov

Substitution on the Ring: Introducing substituents at other positions on the thiopyran ring (e.g., at the 2, 3, 5, or 6 positions) would alter the stereochemistry and conformation of the ring. This could influence how the benzylamino group is presented to the binding site.

A hypothetical SAR summary for this compound is presented in the following interactive table based on the principles discussed.

| Molecular Region | Modification | General Effect on Activity |

| Benzyl Ring | Small, electron-withdrawing groups (e.g., F, Cl) at the para-position | Often tolerated or may increase activity. |

| Bulky groups (e.g., t-butyl) at any position | Generally expected to decrease activity due to steric hindrance. | |

| Hydrophilic groups (e.g., -OH, -COOH) | May increase water solubility but could decrease cell permeability and activity depending on the target. | |

| Amine Group | Conversion to a tertiary amine (e.g., N-methylation) | Activity could increase or decrease depending on the importance of the N-H as a hydrogen bond donor. |

| Conversion to an amide | Generally leads to a significant change in electronic properties and a loss of basicity, which would likely alter the biological activity profile. | |

| Thiopyran Ring | Oxidation to sulfoxide or sulfone | Increases polarity and may change the mode of interaction with the target. |

| Introduction of alkyl groups | May provide additional hydrophobic interactions but could also introduce steric clashes. |

These systematic modifications are essential for developing a comprehensive understanding of the SAR of this compound and for guiding the design of more potent and selective analogues.

Emerging Methodologies and Future Research Directions

Flow Chemistry Approaches for Synthesis

The synthesis of 4-(benzylamino)tetrahydrothiopyran and its derivatives is traditionally accomplished using batch processing. However, the adoption of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. purdue.edu Flow reactors provide superior heat and mass transfer, enabling precise control over reaction parameters and often leading to higher yields and purities. purdue.edu For instance, the synthesis of tetrahydropyridopyrazine derivatives, which share structural similarities with the target compound, has been successfully achieved using a continuous flow hydrogenation reactor. atmiyauni.ac.in This process utilized in-situ hydrogen generation and a pre-packed palladium catalyst cartridge, highlighting a secure and efficient method for hydrogenation under pressure. atmiyauni.ac.in

The application of flow chemistry to the synthesis of this compound could involve several key steps. The initial coupling of a protected 4-aminotetrahydrothiopyran with a benzyl (B1604629) halide or a related electrophile could be performed in a flow reactor, allowing for rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry. Furthermore, biocatalyzed processes, which have been successfully implemented in the flow synthesis of marine drugs, could be explored for stereoselective transformations on the tetrahydrothiopyran (B43164) ring. nih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

| Enhanced Heat and Mass Transfer | Precise temperature control, efficient mixing. purdue.edu | Improved reaction yields and selectivity, reduced byproducts. |

| Increased Safety | Smaller reaction volumes, better control over exothermic reactions. | Safer handling of potentially hazardous reagents and intermediates. |

| Scalability | Seamless transition from laboratory to production scale. purdue.edu | Facilitates the large-scale production of promising derivatives. |

| Automation | Continuous operation with minimal manual intervention. | Increased reproducibility and throughput. |

| Integration of In-line Analytics | Real-time reaction monitoring and optimization. | Faster process development and quality control. |

Automated Synthesis and High-Throughput Experimentation

The vast chemical space surrounding the this compound core necessitates efficient methods for synthesizing and screening large libraries of derivatives. Automated synthesis, coupled with high-throughput experimentation (HTE), provides a powerful platform to achieve this. chemrxiv.org HTE allows for the parallel execution of numerous reactions in miniaturized formats, such as 96-well plates, significantly accelerating the discovery of new reactions and the optimization of existing ones. bohrium.comresearchgate.net

By employing robotic liquid handlers and automated workstations, researchers can rapidly generate arrays of this compound analogs with diverse substituents on both the benzyl and tetrahydrothiopyran moieties. nih.gov This approach not only saves time and resources but also generates large, internally consistent datasets that are crucial for structure-activity relationship (SAR) studies. bohrium.comnih.gov The use of ultrahigh-throughput experimentation (ultraHTE), with reaction volumes in the microliter range, further minimizes the consumption of valuable starting materials. nih.gov

Table 2: High-Throughput Experimentation Workflow for Derivative Synthesis

| Step | Description | Key Technologies |

| Library Design | In-silico design of a diverse set of derivatives. | Molecular modeling software. |

| Reagent Dispensing | Automated dispensing of starting materials and reagents into microtiter plates. nih.gov | Robotic liquid handlers. |

| Reaction Execution | Parallel synthesis under a range of conditions (temperature, catalysts, solvents). bohrium.com | Automated reaction blocks. |

| High-Throughput Analysis | Rapid analysis of reaction outcomes. purdue.edu | LC-MS, GC-MS, DESI-MS. purdue.edu |

| Data Analysis and Visualization | Identification of successful reactions and trends in reactivity. | Specialized software platforms. |

Application of Machine Learning in Derivative Design and Synthesis Planning

The integration of machine learning (ML) is revolutionizing the field of chemistry, offering powerful tools for both the design of novel molecules and the planning of their synthesis. acs.org In the context of this compound, ML algorithms can be trained on existing experimental data to predict the biological activity or physical properties of virtual derivatives. researchgate.net This allows for the prioritization of synthetic targets with the highest probability of success, thereby streamlining the discovery process.

Fractional calculus, when combined with machine learning, has shown promise in enhancing spectral data for improved accuracy in predicting material properties, a technique that could be applied to characterize novel derivatives. mdpi.com Furthermore, ML models can assist in retrosynthetic analysis, proposing efficient synthetic routes to complex target molecules. nih.gov By learning from vast databases of chemical reactions, these models can identify optimal reaction conditions and predict potential side reactions, thus guiding the experimental work of chemists. The use of derivative learning can also be employed to predict complex properties like finite temperature infrared spectra from first-principles calculations, providing deeper insights into the molecular characteristics of new compounds. researchgate.net

Exploration of Novel Catalytic Transformations Involving the Thiopyran Ring

The thiopyran ring within the this compound structure offers a rich playground for the exploration of novel catalytic transformations. While classical methods for the synthesis of thiopyrans exist, the development of new catalytic systems can lead to more efficient and selective reactions. rsc.orgresearchgate.netnih.gov For instance, the hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocycles, and the development of new catalysts for the thio-Diels-Alder reaction could provide novel entries to functionalized thiopyran systems. nih.gov

Recent advances in catalysis, such as the use of nanoporous gold for the borylation of C(sp3)-O bonds, highlight the potential for developing unconventional bond-forming reactions. acs.orgacs.org Exploring similar catalytic systems for the functionalization of the C-S or C-C bonds within the thiopyran ring could unlock new avenues for derivatization. Ring-opening metathesis polymerization (ROMP) is another area where catalytic innovation could be applied, potentially leading to novel polymers with the this compound moiety as a repeating unit. youtube.com Furthermore, ultrasound-assisted, transition-metal-free catalysis presents a sustainable approach for the synthesis of bioactive heterocycles and could be adapted for transformations involving the thiopyran ring. nih.gov

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques that allow for the in-situ monitoring of reactions provide invaluable real-time information about the formation of intermediates, the consumption of reactants, and the emergence of products. youtube.com For the synthesis and subsequent reactions of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed. researchgate.netyoutube.com

In-situ FTIR is particularly useful for tracking changes in functional groups throughout a reaction, providing kinetic and mechanistic data. youtube.com For example, it could be used to monitor the N-benzylation step or subsequent transformations of the tetrahydrothiopyran ring. In-situ NMR, including techniques like diffusion-ordered spectroscopy (DOSY), can provide detailed structural information about species in solution, helping to identify transient intermediates and elucidate complex reaction networks. researchgate.net The use of "in-situ" LED UV illumination NMR spectroscopy allows for the real-time monitoring of photochemical reactions. researchgate.net These advanced analytical methods, when coupled with the emerging synthetic methodologies described above, will undoubtedly accelerate the exploration and application of this compound and its derivatives. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(Benzylamino)tetrahydrothiopyran, and how can computational tools enhance reaction efficiency?

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the benzylamino moiety (δ 7.2–7.4 ppm for aromatic protons) and tetrahydrothiopyran ring protons (δ 2.8–3.5 ppm).

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = calculated 222.12 vs. observed 222.11).

- X-ray Crystallography: Resolves stereochemistry and bond angles, critical for confirming regioselectivity in derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2B for irritation) .

- Ventilation: Use fume hoods to avoid inhalation (OSHA PEL: 5 mg/m³ for related amines).

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How does solvent choice impact the stability and solubility of this compound?

Methodological Answer:

- Polar Solvents (DMSO, MeOH): Enhance solubility but may accelerate degradation via oxidation.

- Nonpolar Solvents (DCM, EtOAc): Improve stability for long-term storage.

- Stability Testing: Monitor via HPLC at 25°C/60% RH; degradation products include sulfoxide derivatives .

Advanced Research Questions

Q. How can contradictory in vitro vs. in vivo pharmacological data for this compound derivatives be resolved?

Methodological Answer:

- Dose-Response Studies: Compare IC50 values in cell assays with plasma concentrations in animal models.

- Metabolite Profiling: Use LC-MS to identify active metabolites that may explain in vivo efficacy discrepancies.

- PK/PD Modeling: Integrate pharmacokinetic parameters (e.g., t½, Vd) with pharmacodynamic outcomes .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Analyze electron density maps to identify nucleophilic sites (e.g., sulfur atom in thiopyran ring).

- MD Simulations: Model solvent effects on transition states to optimize reaction rates.

- Benchmarking: Validate predictions against experimental kinetic data (kobs) for halogenation or alkylation reactions .

Q. How can analogs of this compound be designed to improve metabolic stability?

Methodological Answer:

- Bioisosteric Replacement: Substitute sulfur with sulfone or sulfonamide groups to reduce CYP450-mediated oxidation.

- Pro-drug Design: Introduce ester moieties hydrolyzed in vivo to enhance bioavailability.

- SAR Studies: Test substituents at the benzyl position (e.g., electron-withdrawing groups) to balance potency and stability .

Q. What analytical methods are recommended for impurity profiling in this compound batches?

Methodological Answer:

- HPLC-UV/ELS: Detect impurities ≥0.1% using C18 columns (ACN/water gradient).

- GC-MS: Identify volatile byproducts (e.g., residual solvents).

- NMR Spiking: Use authentic standards to confirm impurity structures .

Q. How do temperature and pressure variations affect the stereoselectivity of this compound synthesis?

Methodological Answer:

- Low-Temperature Reactions (0–10°C): Favor kinetic control, producing cis isomers.

- High-Pressure Conditions (5–10 bar): Enhance diastereomeric excess (de) in catalytic hydrogenation.

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.